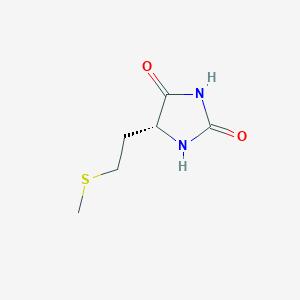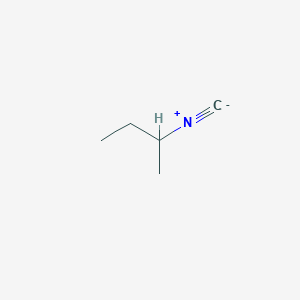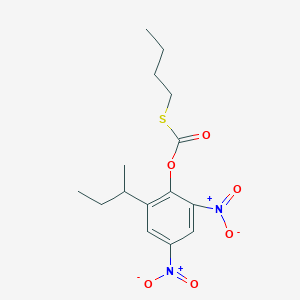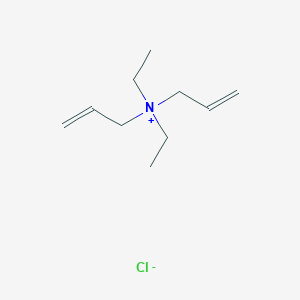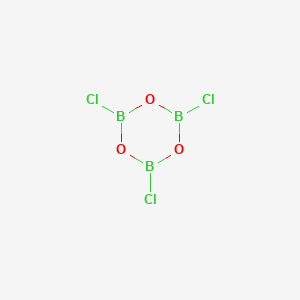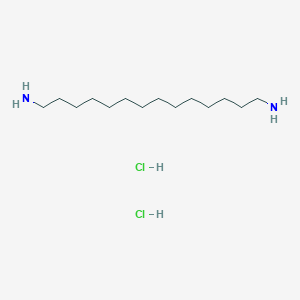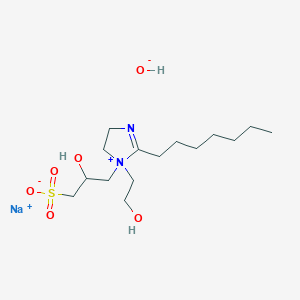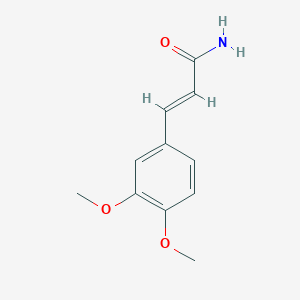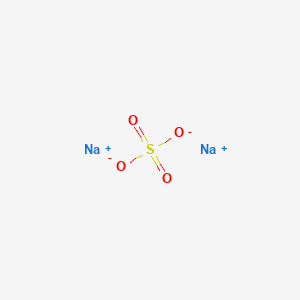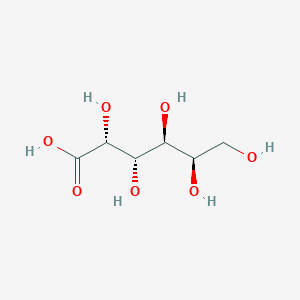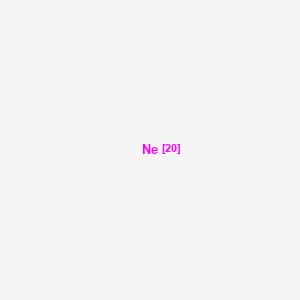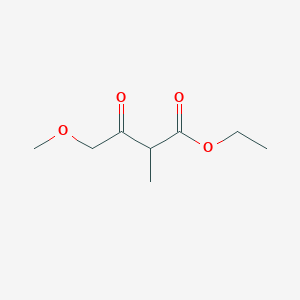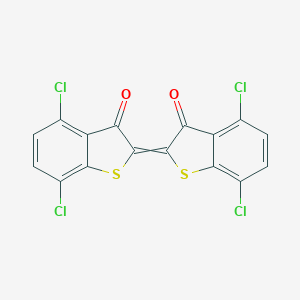
Vanadium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(2+) is a transition metal that has been studied extensively due to its unique chemical properties and potential applications in various fields. It is a relatively rare element that is found in nature in the form of minerals such as vanadinite and patronite. Vanadium(2+) has been shown to exhibit a wide range of biological activities, including antioxidant, antidiabetic, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Vanadium in Medicine and Biology
- Biological Relevance and Therapeutic Potential : Vanadium plays a significant role in biological systems, with its compounds proposed for treating diabetes, cancer, and diseases caused by parasites. Its biological relevance is underscored by its activation of numerous signaling pathways and transcription factors (Pessoa, Etcheverry, & Gambino, 2014).
- Interactions with Proteins : Vanadium is known to interact with various proteins, influencing the activity or function of enzymes like ATPases, phosphatases, and ribonucleases. This ability to interfere with metabolic processes opens up potential therapeutic applications (Pessoa, Garribba, Santos, & Santos-Silva, 2015).
Environmental and Geochemical Applications
- Geochemistry and Biogeosphere : Vanadium's redox sensitivity and its various oxidation states (+III, +IV, +V) play a crucial role in environmental processes. Its speciation and interactions with natural sorbents, such as iron and aluminium (hydr)oxides, have significant implications for soil and water chemistry (Gustafsson, 2019).
- Toxicology and Ecotoxicity : Understanding the toxicological profile of vanadium is essential, especially given its increasing use in society and potential environmental impacts. Research in this area is crucial for developing safe applications and regulatory frameworks (White & Levy, 2021).
Industrial and Technological Applications
- Use in Metallurgy and Alloys : Vanadium is a vital component in producing high-tensile strength alloys, tool steels, and in the aerospace industry. Its properties significantly enhance the performance of various metal products (Moskalyk & Alfantazi, 2003).
- Energy Storage Applications : Research into vanadium redox-flow batteries demonstrates its potential in renewable energy storage, highlighting the importance of developing efficient extraction and processing technologies (Kim & Jeon, 2019).
Spectroscopy and Chemical Analysis
- Paramagnetic Spectroscopy : The vanadyl ion (VO2+) is a focus of spectroscopic studies to understand the ligand environment in biological systems. This research is crucial for comprehending various biochemical processes (Smith, Lobrutto, & Pecoraro, 2002).
Eigenschaften
CAS-Nummer |
15121-26-3 |
|---|---|
Produktname |
Vanadium(2+) |
Molekularformel |
V+2 |
Molekulargewicht |
50.941 g/mol |
IUPAC-Name |
vanadium(2+) |
InChI |
InChI=1S/V/q+2 |
InChI-Schlüssel |
BLSRSXLJVJVBIK-UHFFFAOYSA-N |
SMILES |
[V+2] |
Kanonische SMILES |
[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




